molecular formula C7H14O2 B1599361 3,3-Dimethylpentanoic acid CAS No. 3177-74-0

3,3-Dimethylpentanoic acid

Cat. No.: B1599361
CAS No.: 3177-74-0
M. Wt: 130.18 g/mol
InChI Key: UPURPFNAFBQPON-UHFFFAOYSA-N
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Description

3,3-Dimethylpentanoic acid: is an organic compound with the molecular formula C₇H₁₄O₂ beta,beta-dimethyl valeric acid . This compound is characterized by the presence of two methyl groups attached to the third carbon of the pentanoic acid chain, giving it unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dimethylpentanoic acid can be synthesized through various methods. One common method involves the anodic synthesis of fatty acids. In this process, diethyl 2-(1,1-dimethylpropyl)propanedioate is used as a starting material. The reaction is carried out in a mixture of dimethyl sulfoxide and water, with lithium hydroxide hydrate as a catalyst. The mixture is stirred at 120°C for 22 hours to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,3-Dimethylpentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be incorporated into lipid metabolism pathways, influencing the synthesis and degradation of lipids. It may also interact with enzymes involved in fatty acid oxidation and synthesis, affecting cellular energy production and storage .

Comparison with Similar Compounds

  • 3,4-Dimethylpentanoic acid
  • 2,2-Dimethylpentanoic acid
  • 2,3-Dimethylpentanoic acid

Comparison: 3,3-Dimethylpentanoic acid is unique due to the position of its methyl groups on the third carbon atom. This structural difference influences its chemical reactivity and physical properties compared to other dimethylpentanoic acids. For example, 3,4-Dimethylpentanoic acid has methyl groups on the third and fourth carbon atoms, leading to different steric and electronic effects .

Properties

IUPAC Name

3,3-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-4-7(2,3)5-6(8)9/h4-5H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPURPFNAFBQPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415229
Record name 3,3-dimethylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3177-74-0
Record name 3,3-dimethylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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